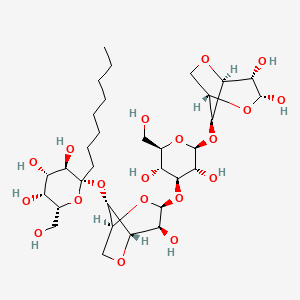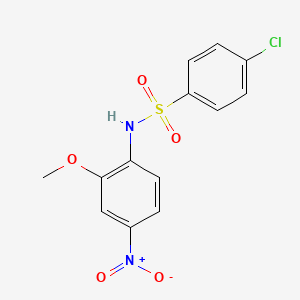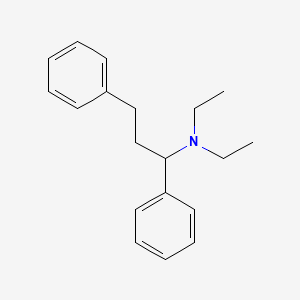
Glyceryl tri(octanoate-8,8,8-D3)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glyceryl tri(octanoate-8,8,8-D3) is a deuterated form of glyceryl trioctanoate, which is a triglyceride composed of glycerol and three octanoic acid molecules. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of glyceryl tri(octanoate-8,8,8-D3) involves the esterification of glycerol with deuterated octanoic acid. The reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete esterification. The reaction mixture is then purified through distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of glyceryl tri(octanoate-8,8,8-D3) follows a similar process but on a larger scale. The reaction is conducted in large reactors with continuous stirring and temperature control to optimize yield and purity. The final product is then subjected to rigorous quality control measures to ensure it meets the required specifications for research and commercial use.
Chemical Reactions Analysis
Types of Reactions
Glyceryl tri(octanoate-8,8,8-D3) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Glyceryl tri(octanoate-8,8,8-D3) is widely used in scientific research due to its stability and unique properties. Some of its applications include:
Chemistry: Used as a standard in nuclear magnetic resonance (NMR) spectroscopy due to its deuterated nature.
Biology: Employed in metabolic studies to trace the incorporation and metabolism of fatty acids.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to encapsulate hydrophobic drugs.
Industry: Utilized as a lubricant and plasticizer in various industrial applications.
Mechanism of Action
The mechanism by which glyceryl tri(octanoate-8,8,8-D3) exerts its effects depends on its application. In metabolic studies, it is incorporated into biological systems where it undergoes enzymatic hydrolysis to release deuterated octanoic acid, which can then be traced through various metabolic pathways. In drug delivery, it acts as a carrier that encapsulates and protects the drug molecules until they reach their target site.
Comparison with Similar Compounds
Glyceryl tri(octanoate-8,8,8-D3) is unique due to its deuterated nature, which makes it particularly useful in NMR spectroscopy and metabolic studies. Similar compounds include:
Glyceryl trioctanoate: The non-deuterated form, commonly used in similar applications but without the benefits of deuteration.
Glyceryl tripalmitate: A triglyceride with longer fatty acid chains, used in different applications due to its different physical properties.
Glyceryl tristearate: Another triglyceride with even longer fatty acid chains, often used in cosmetics and food industries.
Glyceryl tri(octanoate-8,8,8-D3) stands out due to its specific isotopic labeling, which provides unique advantages in scientific research.
Properties
Molecular Formula |
C27H50O6 |
|---|---|
Molecular Weight |
479.7 g/mol |
IUPAC Name |
2,3-bis(8,8,8-trideuteriooctanoyloxy)propyl 8,8,8-trideuteriooctanoate |
InChI |
InChI=1S/C27H50O6/c1-4-7-10-13-16-19-25(28)31-22-24(33-27(30)21-18-15-12-9-6-3)23-32-26(29)20-17-14-11-8-5-2/h24H,4-23H2,1-3H3/i1D3,2D3,3D3 |
InChI Key |
VLPFTAMPNXLGLX-GQALSZNTSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])CCCCCCC(=O)OCC(COC(=O)CCCCCCC([2H])([2H])[2H])OC(=O)CCCCCCC([2H])([2H])[2H] |
Canonical SMILES |
CCCCCCCC(=O)OCC(COC(=O)CCCCCCC)OC(=O)CCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Isopropyl-2,3-dihydro-1H-benzo[d]imidazole](/img/structure/B13739353.png)
![[2-(4-Methoxyphenyl)-2-oxoethyl] morpholine-4-carbodithioate](/img/structure/B13739360.png)



![(1S,2R,6R,8S,9R)-8-(bromomethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B13739385.png)
![Benzenemethanol, 2-chloro-alpha,alpha-bis[4-(dimethylamino)phenyl]-](/img/structure/B13739393.png)



